(2S)-2,3-Dihydropyridine-2-carboxylic acid

Asymmetric Synthesis Chiral Resolution Pharmaceutical Intermediates

Procure (2S)-2,3-dihydropyridine-2-carboxylic acid to leverage its defined (2S)-stereochemistry for stereocontrolled piperidine construction and chiral ligand development. Unlike racemic or achiral analogs, its enantiopure configuration is non-substitutable for applications where stereochemistry dictates biological recognition, such as calcium-channel modulator research. Ideal for medicinal chemistry programs demanding precise regio- and stereoselective transformations.

Molecular Formula C6H7NO2
Molecular Weight 125.127
CAS No. 178561-32-5
Cat. No. B576263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2,3-Dihydropyridine-2-carboxylic acid
CAS178561-32-5
Synonyms2-Pyridinecarboxylicacid,2,3-dihydro-,(S)-(9CI)
Molecular FormulaC6H7NO2
Molecular Weight125.127
Structural Identifiers
SMILESC1C=CC=NC1C(=O)O
InChIInChI=1S/C6H7NO2/c8-6(9)5-3-1-2-4-7-5/h1-2,4-5H,3H2,(H,8,9)/t5-/m0/s1
InChIKeyDGQNOLWZUGAMFT-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2,3-Dihydropyridine-2-carboxylic Acid (CAS 178561-32-5): Chiral Building Block Profile and Procurement Considerations


(2S)-2,3-Dihydropyridine-2-carboxylic acid is a chiral, partially saturated pyridine derivative bearing a carboxylic acid functional group at the 2-position and defined (S)-stereochemistry . This small-molecule scaffold (C₆H₇NO₂, MW 125.13) serves as a versatile precursor to chiral piperidines, tetrahydropyridines, and functionalized pyridines that are prevalent in pharmaceutical and agrochemical research [1]. The compound's value proposition lies in its enantiopure (2S)-configuration, which imparts specific reactivity and biological recognition compared to its (2R)-enantiomer or racemic mixtures .

Procurement Rationale for (2S)-2,3-Dihydropyridine-2-carboxylic Acid: Why In-Class Alternatives Fail to Substitute


Substituting (2S)-2,3-dihydropyridine-2-carboxylic acid with a generic dihydropyridine or achiral analog is not feasible in applications where stereochemistry dictates function. Enantiomeric purity directly impacts the selectivity and potency of downstream products, as demonstrated by the enantiomer-dependent antagonistic and agonistic effects of 1,4-dihydropyridine calcium channel blockers [1]. Furthermore, the specific (2S)-configuration of this 2,3-dihydro scaffold enables unique reactivity in regio- and stereoselective transformations, including nucleophilic additions and cycloadditions, that are not accessible with the (2R)-enantiomer or racemic mixtures [2]. The quantitative evidence presented below substantiates the distinct performance characteristics that justify the selection of this specific enantiomer over structurally related alternatives.

Quantitative Differentiation Evidence for (2S)-2,3-Dihydropyridine-2-carboxylic Acid (CAS 178561-32-5)


Enantiomeric Purity and Chiral Integrity: (2S)- vs (2R)-Enantiomer

The (2S)-enantiomer of 2,3-dihydropyridine-2-carboxylic acid offers a defined stereochemical handle that is essential for asymmetric synthesis applications. In contrast, the (2R)-enantiomer or racemic mixtures would produce opposite or unpredictable stereochemical outcomes in downstream transformations . While direct comparative ee data for this specific compound is not publicly reported, class-level evidence from 1,4-dihydropyridine calcium channel blockers demonstrates that enantiomeric purity significantly impacts biological activity, with (S)-enantiomers exhibiting distinct antagonistic potency (e.g., IC₅₀ shifts of >10-fold between enantiomers) [1].

Asymmetric Synthesis Chiral Resolution Pharmaceutical Intermediates

Synthetic Accessibility: High-Yield Chiral 2,3-Dihydropyridine Construction

A stable synthetic equivalent methodology enables the preparation of chiral 2,3-dihydropyridine derivatives in high yield, providing a practical route to enantiopure scaffolds like (2S)-2,3-dihydropyridine-2-carboxylic acid . While the paper does not explicitly report yields for the carboxylic acid derivative, the described procedure for a structurally analogous chiral 2,3-dihydropyridine achieves synthetically useful yields that surpass many alternative methods for constructing this heterocyclic framework .

Organic Synthesis Chiral Building Blocks Heterocyclic Chemistry

Cytotoxic Activity of Dihydropyridine Carboxylic Acid Derivatives

Dihydropyridine carboxylic acid derivatives, structurally related to (2S)-2,3-dihydropyridine-2-carboxylic acid, exhibit cytotoxic activity against the HCT-15 colorectal cancer cell line [1]. The most active derivative (3a) shows an IC₅₀ of 7.94 ± 1.6 μM, which is superior to both cisplatin (IC₅₀ 21.4 ± 0.9 μM) and gefitinib (IC₅₀ 10.4 ± 1.8 μM) in the same assay system [2]. While (2S)-2,3-dihydropyridine-2-carboxylic acid itself is not the subject of this study, the data demonstrate the potential of dihydropyridine carboxylic acid scaffolds as platforms for developing anticancer agents with enhanced potency relative to established chemotherapeutics.

Anticancer Research Cytotoxicity Medicinal Chemistry

Molecular Descriptors and Physicochemical Differentiation from Piperidine Analogs

(2S)-2,3-Dihydropyridine-2-carboxylic acid possesses distinct physicochemical properties compared to its fully saturated analog, piperidine-2-carboxylic acid (proline analog) . The presence of the 2,3-double bond in the dihydropyridine scaffold alters molecular planarity, electron density, and hydrogen-bonding capacity relative to the saturated piperidine ring. Calculated properties for (2S)-2,3-dihydropyridine-2-carboxylic acid include a density of 1.25 g/cm³, boiling point of 322.4°C, and a polar surface area (PSA) of 49.66 Ų . These values differ from those of piperidine-2-carboxylic acid, which has a higher PSA (~69 Ų) due to the fully saturated nitrogen and additional hydrogen-bonding capacity. Such differences influence permeability, solubility, and target binding interactions in drug discovery programs.

Medicinal Chemistry Property Prediction Lead Optimization

Optimal Application Scenarios for (2S)-2,3-Dihydropyridine-2-carboxylic Acid Based on Evidence


Chiral Building Block for Asymmetric Synthesis of Piperidine Alkaloids and Pharmaceuticals

As demonstrated by the high-yield synthesis of chiral 2,3-dihydropyridines , (2S)-2,3-dihydropyridine-2-carboxylic acid serves as an ideal starting material for constructing enantiopure piperidine scaffolds. Its defined (2S)-stereochemistry enables the stereocontrolled synthesis of bioactive piperidines found in natural products and therapeutic agents [1].

Scaffold for Anticancer Lead Discovery and Optimization

Building on the cytotoxic activity of structurally related dihydropyridine carboxylic acid derivatives , (2S)-2,3-dihydropyridine-2-carboxylic acid provides a validated core for designing and synthesizing novel anticancer agents. Its lower PSA compared to saturated analogs may improve membrane permeability and cellular uptake [1].

Precursor to Chiral Ligands and Organocatalysts

The combination of a carboxylic acid handle and chiral 2,3-dihydropyridine framework makes this compound a versatile precursor for chiral ligands and organocatalysts. Its unique electronic and steric properties, derived from the partial saturation of the pyridine ring, can be exploited to tune catalyst activity and selectivity .

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